molecular formula C28H29N5O4S B11445029 5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B11445029
M. Wt: 531.6 g/mol
InChI Key: URABBKMTLPXYCO-UHFFFAOYSA-N
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Description

5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diethylamino group, a nitrobenzyl thioether, and a tetrahydropyrimidoquinoline core, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves multiple steps, starting with the preparation of the core tetrahydropyrimidoquinoline structure. This is typically achieved through a series of condensation reactions involving appropriate precursors. The diethylamino group and the nitrobenzyl thioether are then introduced through nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group and the nitrobenzyl thioether play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione include:

Properties

Molecular Formula

C28H29N5O4S

Molecular Weight

531.6 g/mol

IUPAC Name

5-[4-(diethylamino)phenyl]-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C28H29N5O4S/c1-3-32(4-2)19-14-10-18(11-15-19)23-24-21(6-5-7-22(24)34)29-26-25(23)27(35)31-28(30-26)38-16-17-8-12-20(13-9-17)33(36)37/h8-15,23H,3-7,16H2,1-2H3,(H2,29,30,31,35)

InChI Key

URABBKMTLPXYCO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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